2-[[6-Amino-2-(3-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[6-Amino-2-(3-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol is a complex organic compound that features a pyrimidine ring substituted with amino, fluoroanilino, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[6-Amino-2-(3-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol typically involves multiple steps, starting from commercially available precursors
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
2-[[6-Amino-2-(3-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoroanilino group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-[[6-Amino-2-(3-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of enzyme inhibitors or as a probe for studying biological pathways.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[[6-Amino-2-(3-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
2-Fluoroaniline: A simpler analogue with a single fluoro group.
3-(3-amino-5-fluoroanilino)piperidine-2,6-dione: A related compound with a piperidine ring.
6-Amino-4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethyloxyquinoline: A compound with similar functional groups but a different core structure.
Uniqueness
2-[[6-Amino-2-(3-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol is unique due to its combination of functional groups and the presence of the pyrimidine ring. This combination imparts specific chemical and biological properties that are not found in simpler analogues, making it a valuable compound for research and development.
Properties
CAS No. |
579442-96-9 |
---|---|
Molecular Formula |
C12H13FN6O3 |
Molecular Weight |
308.27 g/mol |
IUPAC Name |
2-[[6-amino-2-(3-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C12H13FN6O3/c13-7-2-1-3-8(6-7)16-12-17-10(14)9(19(21)22)11(18-12)15-4-5-20/h1-3,6,20H,4-5H2,(H4,14,15,16,17,18) |
InChI Key |
OLZQPKFBLUSUMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=NC(=C(C(=N2)NCCO)[N+](=O)[O-])N |
solubility |
12.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.